molecular formula C8H11BrClN3O2 B6609554 methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride CAS No. 2866317-60-2

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride

Cat. No.: B6609554
CAS No.: 2866317-60-2
M. Wt: 296.55 g/mol
InChI Key: QNOXZZGFASWDRH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride is a chemical compound with a complex structure that belongs to the pyrazolopyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like DMSO or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2.ClH/c1-14-8(13)6-7-5(9)4-11-12(7)3-2-10-6;/h4,6,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOXZZGFASWDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(C=NN2CCN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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